



Physical and chemical properties of Euojaponine D

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Euojaponine D: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Euojaponine D is a complex sesquiterpenoid alkaloid isolated from the plant Euonymus japonica, a member of the Celastraceae family.[1] This family of plants is noted for its production of compounds with potent insecticidal activities.[1] As a member of this class of natural products, **Euojaponine D** represents a molecule of interest for further investigation into its chemical properties and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Euojaponine D**, based on currently available scientific literature.

Physicochemical Properties

Euojaponine D is a highly substituted, polycyclic natural product. Its core structure is a sesquiterpene skeleton linked to a substituted pyridine ring, characteristic of the sesquiterpenoid pyridine alkaloids. The molecule is extensively oxygenated and contains multiple acetyl and benzoate functional groups.

Structural and General Properties

A summary of the key identifying and structural properties of **Euojaponine D** is presented in Table 1.



| Property | Value | Source(s) |
|-------------------|--------------------------|--------------|
| Molecular Formula | C41H47NO17 | [2] |
| Molecular Weight | 825.80 g/mol | |
| CAS Number | 128397-42-2 | |
| Chemical Family | Sesquiterpenoid Alkaloid | |
| Botanical Source | Euonymus japonica | - |
| Appearance | Powder | |

Solubility and Thermal Properties

Information regarding the solubility and thermal properties of **Euojaponine D** is limited. The available data is summarized in Table 2. It is important to note that a specific melting point has not been reported in the readily available literature. As a complex natural product, it is likely that **Euojaponine D** decomposes at high temperatures rather than exhibiting a distinct boiling point.

| Property | Value | Source(s) |
|---------------|---|-----------|
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |
| Melting Point | Not reported in available literature. | |
| Boiling Point | Not applicable; likely to decompose. | |

Spectroscopic Data

The structure of **Euojaponine D** was elucidated using various spectroscopic methods. However, the detailed ¹H NMR, ¹³C NMR, and mass spectrometry data from the primary literature is not widely available. The following sections describe the expected spectroscopic characteristics of this molecule.



Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum of **Euojaponine D** is expected to be complex due to the large number of protons in different chemical environments. Key expected signals would include:

- Aromatic protons from the pyridine and benzoate moieties.
- Multiple signals in the alkoxy region corresponding to protons on carbons bearing oxygen atoms.
- Several singlets corresponding to the methyl groups of the acetyl functions.
- A complex pattern of signals in the aliphatic region from the sesquiterpene core.

¹³C NMR: The ¹³C NMR spectrum would be expected to show 41 distinct signals corresponding to each carbon atom in the molecule. Characteristic signals would include:

- Carbonyl carbons from the ester and lactone functionalities, typically in the range of 160-180 ppm.
- Aromatic and olefinic carbons.
- A multitude of signals for the oxygenated carbons of the polyol core.
- Aliphatic carbons of the sesquiterpene skeleton.

Mass Spectrometry (MS)

High-resolution mass spectrometry would confirm the molecular formula of C₄₁H₄₇NO₁₇. The fragmentation pattern in tandem MS (MS/MS) experiments would be complex, likely involving the sequential loss of the acetyl and benzoate groups, as well as characteristic fissions of the sesquiterpene core. This fragmentation data would be crucial for confirming the connectivity of the molecule.

Experimental Protocols

Detailed experimental protocols for the isolation and characterization of **Euojaponine D** are not publicly available. However, a general workflow for the isolation and characterization of such a



natural product can be described.

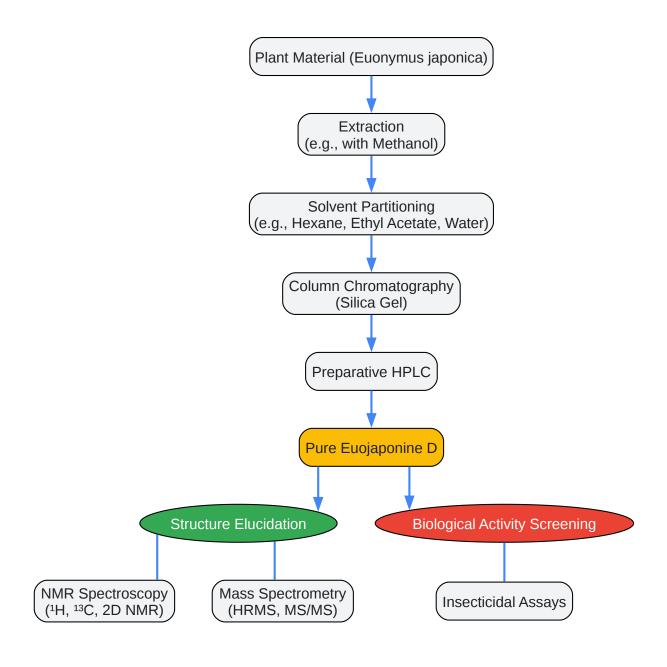
General Isolation and Purification Workflow

The isolation of **Euojaponine D** from Euonymus japonica would typically involve the following steps:

- Extraction: The plant material (e.g., root bark) is dried, ground, and extracted with a suitable organic solvent, such as methanol or ethanol.
- Solvent Partitioning: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.
- Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, such as column chromatography (using silica gel or alumina), and preparative high-performance liquid chromatography (HPLC).

The following diagram illustrates a general workflow for the isolation and characterization of a natural product like **Euojaponine D**.





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References

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